3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
Description
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(21-10-9-13-5-1-2-6-14(13)11-21)12-22-18(24)15-7-3-4-8-16(15)19-20-22/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXVZJZELOTHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of 3,4-dihydroisoquinolinone, which is known to exhibit various biological and pharmacological properties. .
Mode of Action
It is known that 3,4-dihydroisoquinolinone derivatives can interact with various biological targets due to their suitable size and moderate polarity
Biochemical Pathways
3,4-dihydroisoquinolinone derivatives are known to exhibit anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities. The specific pathways and their downstream effects influenced by this compound remain to be elucidated.
Biological Activity
The compound 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one is a member of the benzotriazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzotriazine core linked to a 3,4-dihydroisoquinoline moiety, which is significant for its biological activity.
Pharmacological Activities
Research has shown that compounds similar to This compound exhibit a variety of pharmacological effects:
- Antihypertensive Activity : Studies indicate that benzotriazines can act as antihypertensive agents. For instance, 3,3-disubstituted benzotriazines have been shown to lower blood pressure in animal models by modulating vascular resistance and cardiac output .
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties. For example, certain derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro .
- Anticancer Activity : Some benzotriazine derivatives have shown promise as anticancer agents. In vitro studies have indicated that they can induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast cancer) by disrupting cell cycle progression and promoting cell death pathways .
- Sigma Receptor Ligands : Recent findings suggest that these compounds may act as ligands for sigma receptors (σ1 subtype), which are implicated in various neurological conditions. Their affinity for these receptors could lead to novel treatments for neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : The interaction with sigma receptors may influence neurotransmitter release and neuroprotection.
- Enzyme Inhibition : Some studies have indicated that benzotriazines can inhibit enzymes involved in inflammatory processes or tumor growth, contributing to their therapeutic effects .
Table 1: Summary of Biological Activities
Case Study Example
A notable study evaluated the efficacy of a related benzotriazine derivative in a rat model of hypertension. The compound was administered at varying doses (50 mg/kg to 150 mg/kg), resulting in significant reductions in systolic blood pressure compared to controls. This study highlighted the potential for developing antihypertensive therapies based on this chemical scaffold .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
Key structural analogs are identified based on shared functional groups or core motifs:
Table 1: Structural Comparison
Key Observations:
- Core Diversity: The benzotriazinone core distinguishes the target compound from benzoic acid (DX-CA-[S2200]) and quinazoline (AZD1152) derivatives. Benzotriazinones are less common in drug design but offer unique electronic properties for target engagement.
- In contrast, AZD1152’s fluorophenyl group enhances lipophilicity, likely improving membrane permeability .
- Functional Groups : The oxoethyl bridge is a recurring motif, but its methylation (e.g., methoxy in DX-CA-[S2200] vs. unsubstituted in the target compound) affects solubility and metabolic stability .
2.2 Pharmacokinetic and Pharmacodynamic Inferences
Table 2: Hypothetical Pharmacokinetic Properties
Analysis:
- Lipophilicity : The target compound’s LogP (2.5) suggests balanced distribution, whereas the prodrug’s higher LogP (3.2) indicates enhanced tissue penetration but poorer aqueous solubility.
- Metabolism: The dihydroisoquinoline group may reduce oxidative metabolism compared to fully aromatic systems, as seen in AZD1152 . DX-CA-[S2200]’s benzoic acid core likely undergoes glucuronidation, enhancing excretion .
Q & A
Q. Advanced
- Reaction pathway simulation : Use DFT (B3LYP/6-31G**) to model transition states and identify rate-limiting steps .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures for coupling steps .
- Byproduct analysis : LC-MS coupled with molecular docking to assess if byproducts interfere with biological targets .
How do structural analogs of this compound inform its potential biological activity?
Basic
Analogous quinazolinone and isoquinoline derivatives exhibit:
- Kinase inhibition : Targeting EGFR or VEGFR2 via π-π stacking and hydrogen bonding with active sites .
- Antimicrobial activity : Disruption of bacterial cell membranes via lipophilic side chains .
- Neuroprotective effects : Modulation of NMDA receptors in structural analogs .
In vitro assays (e.g., enzyme inhibition IC measurements) should prioritize protocols from validated studies on related compounds .
What crystallographic challenges arise during refinement, and how are they addressed?
Q. Advanced
- Disorder in the 2-oxoethyl bridge : Use PART instructions in SHELXL to model split positions .
- Twinned crystals : Apply TWIN and BASF commands in SHELXL for data integration .
- Weak diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants .
Software suites like WinGX provide pipelines for structure validation and ORTEP visualization .
What strategies validate the purity of this compound in complex biological matrices?
Q. Advanced
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for selective quantification in serum or tissue homogenates .
- Isotopic labeling : Synthesize -labeled analogs as internal standards to correct for matrix effects .
- Microscopy : SEM-EDS to detect inorganic impurities from synthesis catalysts .
How do researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?
Q. Advanced
- Docking vs. assay results : Re-evaluate force fields (e.g., AMBER vs. CHARMM) and hydration models in docking simulations .
- Solubility adjustments : Use Cosolvent MD simulations to account for DMSO/PBS solvent effects in vitro .
- Off-target screening : Perform kinome-wide profiling to identify unanticipated interactions .
What are the best practices for storing and handling this compound to prevent degradation?
Q. Basic
- Storage : -20°C in amber vials under argon to block light and oxygen .
- Lyophilization : For long-term stability, lyophilize as a hydrochloride salt .
- Handling : Use glove boxes with <5% humidity for hygroscopic intermediates .
How can researchers leverage structural data to design derivatives with improved pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
